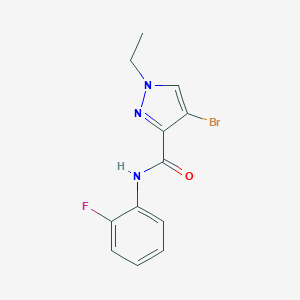
4-bromo-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide, commonly known as BAY 73-6691, is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective inhibitor of soluble guanylate cyclase, which plays a crucial role in the regulation of the cardiovascular system. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases.
Wirkmechanismus
BAY 73-6691 acts as a potent and selective inhibitor of soluble guanylate cyclase, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in the regulation of the cardiovascular system by promoting vasodilation and inhibiting platelet aggregation.
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to improve endothelial function, reduce vascular resistance, and lower blood pressure in animal models. It also has anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 73-6691 is a potent and selective inhibitor of soluble guanylate cyclase, which makes it a valuable tool for studying the role of cGMP in the regulation of the cardiovascular system. However, its high potency and selectivity may also limit its use in certain experiments, where a less potent or less selective inhibitor may be more appropriate.
Zukünftige Richtungen
1. Investigation of the potential therapeutic applications of BAY 73-6691 in other cardiovascular diseases, such as atherosclerosis and stroke.
2. Development of more potent and selective inhibitors of soluble guanylate cyclase for use in experimental and clinical settings.
3. Investigation of the molecular mechanisms underlying the anti-inflammatory and anti-fibrotic effects of BAY 73-6691.
4. Evaluation of the safety and efficacy of BAY 73-6691 in clinical trials for the treatment of cardiovascular diseases.
Synthesemethoden
The synthesis of BAY 73-6691 involves the reaction of 1-ethyl-3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-bromoaniline to produce the desired compound.
Wissenschaftliche Forschungsanwendungen
BAY 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, such as pulmonary hypertension, heart failure, and peripheral arterial disease. It has been shown to improve endothelial function, reduce vascular resistance, and lower blood pressure in animal models.
Eigenschaften
Produktname |
4-bromo-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C12H11BrFN3O |
Molekulargewicht |
312.14 g/mol |
IUPAC-Name |
4-bromo-1-ethyl-N-(2-fluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11BrFN3O/c1-2-17-7-8(13)11(16-17)12(18)15-10-6-4-3-5-9(10)14/h3-7H,2H2,1H3,(H,15,18) |
InChI-Schlüssel |
KZAOHYPRHSJEGL-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2F)Br |
Kanonische SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-methyl-3-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]benzoate](/img/structure/B213929.png)
![3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B213932.png)
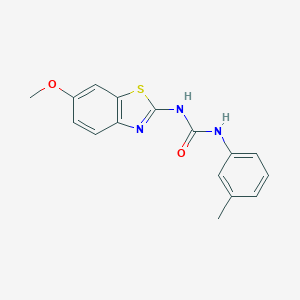
methanone](/img/structure/B213934.png)
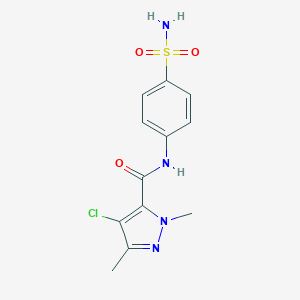
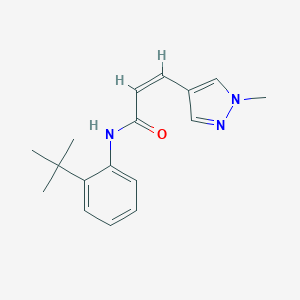
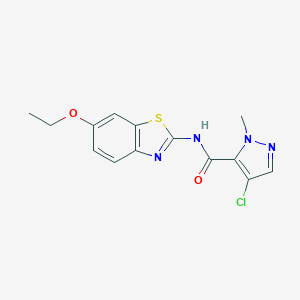
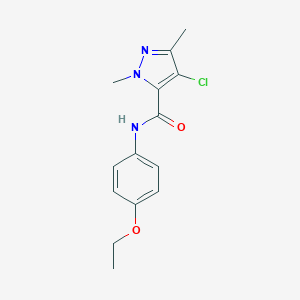
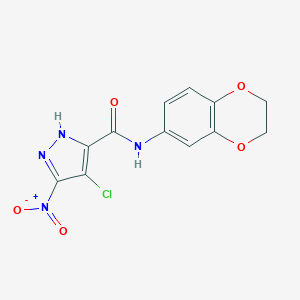
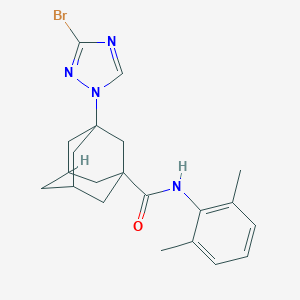
![{4-[(2-methoxyphenoxy)methyl]phenyl}(1H-pyrazol-1-yl)methanone](/img/structure/B213945.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213946.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B213948.png)
![methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B213952.png)